Product packaging for 6-Bromo-4-fluoropyridin-3-ol(Cat. No.:)

6-Bromo-4-fluoropyridin-3-ol

Cat. No.: B8226580
M. Wt: 191.99 g/mol
InChI Key: AQYBZCGGPYNTIK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Functional Molecule Design

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern organic chemistry. google.comacs.org Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, confer upon it a distinct reactivity profile compared to its carbocyclic analog, benzene. evitachem.com This has made the pyridine scaffold a ubiquitous feature in a vast array of functional molecules, from life-saving pharmaceuticals to advanced materials. google.comuni.lu

In the realm of medicinal chemistry, the pyridine motif is one of the most prevalent heterocyclic structures found in FDA-approved drugs. alfa-industry.comfrontierspecialtychemicals.com Its presence is critical in numerous natural products, including alkaloids like nicotine (B1678760) and vitamins such as niacin and pyridoxine. acs.orghsppharma.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, enabling it to interact with biological targets like enzymes and receptors with high specificity. uni.lugoogle.com Furthermore, the polar nature of the pyridine ring can enhance the solubility and bioavailability of drug candidates. google.comgloballabor.com.br

The versatility of the pyridine scaffold extends to materials science, where its derivatives are employed in the design of functional nanomaterials, ligands for organometallic catalysts, and components of light-emitting diodes and other electronic devices. acs.orgresearchgate.net The ability to systematically modify the pyridine ring through various chemical reactions allows for the fine-tuning of its electronic and photophysical properties, making it a highly adaptable building block for creating materials with tailored characteristics. researchgate.net

Strategic Importance of Halogenation in Pyridine Chemistry

Halogenation represents a powerful and widely utilized strategy for the functionalization of pyridine rings. The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) onto the pyridine scaffold serves several critical purposes in synthetic and medicinal chemistry. thieme-connect.comgoogle.com.qa

Firstly, halogenation provides a versatile handle for subsequent chemical transformations. thieme-connect.comnih.gov Halogenated pyridines are key intermediates in a multitude of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. acs.org These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures from relatively simple halopyridine precursors. nih.gov

Secondly, the presence of halogens can significantly modulate the electronic properties of the pyridine ring. evitachem.com Due to their electron-withdrawing nature, halogens decrease the electron density of the pyridine ring, making it more susceptible to nucleophilic aromatic substitution reactions. evitachem.com This altered reactivity opens up synthetic pathways that are not readily accessible with unfunctionalized pyridines.

Finally, in the context of drug design, halogen atoms can play a crucial role in enhancing the pharmacological profile of a molecule. They can influence binding affinity to biological targets, improve metabolic stability, and modulate pharmacokinetic properties. For example, the substitution of a hydrogen atom with fluorine can block metabolic oxidation at that position, thereby increasing the drug's half-life.

Positioning of 6-Bromo-4-fluoropyridin-3-ol within Advanced Heterocyclic Chemistry

Within the broad class of halogenated pyridinols, this compound emerges as a compound of significant interest for advanced heterocyclic chemistry. uni.lu Its structure incorporates several key features that make it a valuable building block for the synthesis of complex and potentially bioactive molecules.

The pyridin-3-ol core itself is a privileged scaffold in medicinal chemistry. The hydroxyl group can act as a hydrogen bond donor and acceptor, and its acidity can be modulated by the other substituents on the ring. The presence of two different halogen atoms, bromine and fluorine, at positions 6 and 4 respectively, offers orthogonal reactivity. The carbon-bromine bond is generally more susceptible to cleavage in palladium-catalyzed cross-coupling reactions than the more robust carbon-fluorine bond. This differential reactivity allows for selective functionalization at the 6-position while leaving the 4-fluoro substituent intact for potential subsequent transformations or for its influence on the molecule's properties.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural motifs are found in precursors to compounds with demonstrated biological activity. For instance, related fluorinated and brominated pyridinol derivatives are utilized in the synthesis of compounds targeting dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netthieme-connect.com The unique substitution pattern of this compound suggests its potential as a key intermediate in the development of novel therapeutics and other functional organic molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC5H3BrFNO uni.lu
Molecular Weight191.99 g/mol uni.lu
XLogP3-AA1.6 uni.lu
Hydrogen Bond Donor Count1 uni.lu
Hydrogen Bond Acceptor Count3 uni.lu
Rotatable Bond Count0 uni.lu
Exact Mass190.93820 g/mol uni.lu
Monoisotopic Mass190.93820 g/mol uni.lu
Topological Polar Surface Area33.1 Ų uni.lu
Heavy Atom Count9 uni.lu
Complexity143 uni.lu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3BrFNO B8226580 6-Bromo-4-fluoropyridin-3-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-fluoropyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrFNO/c6-5-1-3(7)4(9)2-8-5/h1-2,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYBZCGGPYNTIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Br)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity Mechanisms and Transformational Chemistry of Halogenated Pyridinols

Nucleophilic Aromatic Substitution (SNAr) Pathways in Halopyridines

Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing electron-poor aromatic systems like pyridine (B92270). masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a negatively charged intermediate, known as a Meisenheimer complex. The subsequent departure of a leaving group restores the aromaticity. The presence of electron-withdrawing groups on the ring is crucial as they stabilize the anionic intermediate, thereby facilitating the reaction. masterorganicchemistry.com

In the context of SNAr reactions, the reactivity of halopyridines does not simply correlate with carbon-halogen bond strength or the leaving group ability observed in aliphatic substitution (I > Br > Cl > F). Instead, the reactivity order is often reversed (F > Cl > Br > I). reddit.com This phenomenon is attributed to the rate-determining step of the SNAr mechanism, which is typically the initial attack of the nucleophile on the aromatic ring. reddit.com

FactorFluorineBromineImpact on SNAr Rate
Electronegativity High (3.98)Lower (2.96)High electronegativity accelerates the rate-determining nucleophilic attack.
C-X Bond Strength High (~485 kJ/mol)Lower (~280 kJ/mol)Bond strength is not a factor in the rate-determining step.
Leaving Group Ability PoorGoodLeaving group ability is not a factor in the rate-determining step.
Overall SNAr Reactivity Higher Lower Dominated by the electron-withdrawing effect on the initial attack.

In polyhalogenated pyridines, the site of nucleophilic attack is determined by a combination of electronic and steric factors. The positions ortho and para to the ring nitrogen are inherently more electrophilic and are thus activated for SNAr. For a molecule like 6-Bromo-4-fluoropyridin-3-ol, the fluorine at the 4-position is para to the nitrogen, making it a prime site for substitution.

However, reaction conditions can be tuned to achieve remarkable chemoselectivity. Studies on analogous compounds, such as 5-bromo-2-chloro-3-fluoropyridine, have demonstrated that the choice of catalyst and reaction conditions can direct substitution to any of the three halogen positions. nih.gov

Palladium-catalyzed amination conditions exclusively lead to the substitution of the bromide. nih.gov

Neat reaction conditions without a catalyst can favor substitution at the 2-chloro position. nih.gov

Traditional SNAr conditions (e.g., a strong nucleophile in a polar aprotic solvent) favor the replacement of the most activating halogen, which is typically fluorine. nih.gov

This tunable reactivity allows for the sequential and site-specific functionalization of polyhalogenated pyridine rings, making them valuable building blocks in synthesis. researchgate.net

Metal-Catalyzed Functionalization of Halogenated Pyridine Systems

Transition metal catalysis provides a powerful toolkit for the functionalization of halogenated pyridines, enabling reactions that are often difficult or impossible to achieve through traditional methods. These catalysts can selectively activate C-H, C-F, or C-Br bonds, leading to a wide array of molecular architectures.

The activation of typically inert C-H and C-F bonds by transition metal complexes is a field of intense research. uni-wuerzburg.de For fluoroaromatics like fluoropyridines, transition metals such as nickel, platinum, and rhodium can mediate the cleavage of these strong bonds. nih.govst-andrews.ac.uk The process often begins with the formation of an η²-arene complex, where the pyridine ring coordinates to the metal center. This is followed by oxidative addition, where the metal inserts into either a C-H or a C-F bond. nih.govresearchgate.net

A competition exists between C-F and C-H bond activation. st-andrews.ac.uk While the thermodynamic product is often the more stable metal-fluoride bond, kinetic factors and the specific metal used can lead to selective C-H activation. nih.govresearchgate.net For instance, in many systems, there is a preference for activating a C-H bond that is ortho to an existing fluorine substituent. nih.govst-andrews.ac.uk This regioselectivity is influenced by the electronic effects of the fluorine atoms on the bond energies of adjacent C-H bonds. researchgate.net

AspectC-F Bond ActivationC-H Bond Activation
Mechanism Oxidative addition of the C-F bond to the metal center. nih.govOxidative addition or concerted metalation-deprotonation.
Thermodynamics Often leads to the thermodynamically favored, stable metal-fluoride bond. researchgate.netCan be kinetically preferred under certain conditions.
Regioselectivity Occurs at the site of the C-F bond.Often directed by existing substituents, with a preference for C-H bonds ortho to fluorine. nih.govst-andrews.ac.uk
Common Metals Nickel, Platinum, Palladium, Rhodium nih.govst-andrews.ac.uk

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C bonds. The Suzuki-Miyaura reaction, which couples an organoboron species with an organic halide, is particularly prominent. mychemblog.comresearchgate.net In dihalogenated pyridines containing both bromine and fluorine, such as this compound, the Suzuki-Miyaura reaction proceeds with high chemoselectivity.

The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the carbon-halogen bond. The C-Br bond is significantly weaker and more reactive towards oxidative addition than the robust C-F bond. This difference in reactivity allows for the selective coupling at the C-6 (bromo) position while leaving the C-4 (fluoro) position intact. ugr.es This orthogonal reactivity is extremely valuable for the stepwise elaboration of complex molecules. researchgate.netnih.gov

The general steps in the Suzuki-Miyaura catalytic cycle are:

Oxidative Addition: Pd(0) inserts into the C-Br bond.

Transmetalation: The organic group is transferred from the boron reagent to the palladium complex.

Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst. mychemblog.com

Beyond C-X and C-H bond activation for cross-coupling, transition metal catalysts can effect a broader range of transformations on the pyridine ring itself. mountainscholar.orguiowa.edu These reactions can modify the aromatic system, providing access to saturated or partially saturated heterocyclic structures.

Catalytic Hydrogenation: The pyridine ring can be fully reduced to a piperidine (B6355638) ring using hydrogen gas in the presence of heterogeneous or homogeneous catalysts (e.g., Rhodium, Ruthenium). thieme-connect.de

Hydroboration and Hydrosilylation: Catalysts can promote the addition of B-H or Si-H bonds across the pyridine ring, leading to N-boryl-1,2-dihydropyridines or 1,4-dihydropyridines, respectively. thieme-connect.de These products serve as versatile intermediates for further functionalization.

These catalytic methods significantly expand the synthetic utility of halogenated pyridines, allowing for the strategic modification of the heterocyclic core. thieme-connect.deijpsonline.com

Electrophilic and Radical Reaction Pathways

The reactivity of the pyridine ring in this compound is significantly influenced by the presence of the nitrogen atom and the halogen substituents. These factors dictate the feasibility and outcomes of electrophilic and radical reactions.

Electrophilic Aromatic Substitution Limitations and Alternative Strategies

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This deactivation makes electrophilic aromatic substitution (EAS) reactions on pyridines considerably more challenging than on their carbocyclic analogue, benzene. wikipedia.orgcommonorganicchemistry.com When such reactions do occur, they typically require harsh conditions and proceed with substitution at the C-3 (meta) position, as attack at the C-2 or C-4 positions would result in a destabilized cationic intermediate with a positive charge on the electronegative nitrogen atom. mdpi.com

In the case of this compound, the pyridine ring is further deactivated by the inductive effects of the bromo and fluoro substituents. Moreover, the nitrogen atom can be protonated or form a complex with a Lewis acid catalyst under the acidic conditions often required for EAS, which further deactivates the ring. wikipedia.org Consequently, traditional electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions are generally not viable for this compound.

To overcome these limitations, alternative strategies for the functionalization of the pyridine ring have been developed. These methods bypass the need for classical electrophilic aromatic substitution and offer milder reaction conditions and greater regioselectivity.

One prominent strategy is C-H functionalization , which involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, often facilitated by transition metal catalysis. commonorganicchemistry.compreprints.org For pyridines, this approach can be directed to specific positions, including the otherwise unreactive C-3 position, by employing appropriate directing groups or by leveraging the intrinsic reactivity of the pyridine ring under specific catalytic conditions. preprints.org

Another innovative approach involves the temporary dearomatization of the pyridine ring . This can be achieved through a ring-opening and ring-closing sequence, for instance, via the formation of Zincke imine intermediates. wikipedia.org This strategy temporarily converts the electron-poor pyridine into an electron-rich intermediate, which can then undergo regioselective electrophilic functionalization under mild conditions.

The following table summarizes some alternative strategies to classical electrophilic aromatic substitution for pyridine functionalization:

StrategyDescriptionKey Features
Transition Metal-Catalyzed C-H Functionalization Direct conversion of C-H bonds to other functional groups using catalysts based on palladium, rhodium, iridium, etc. commonorganicchemistry.compreprints.orgCan be directed to specific positions; often milder conditions than classical EAS.
Dearomatization-Rearomatization Temporary conversion of the pyridine ring to a more reactive, non-aromatic intermediate. wikipedia.orgAllows for functionalization under mild conditions; can achieve regioselectivity not possible with EAS.
Ring-Opening/Ring-Closing Sequences Involves the opening of the pyridine ring to a linear intermediate, functionalization, and subsequent ring closure.Provides access to a wide range of substituted pyridines.

These modern synthetic methods provide powerful tools for the derivatization of highly substituted and electron-deficient pyridines like this compound, circumventing the inherent limitations of electrophilic aromatic substitution.

Radical Reactions in Pyridine Functionalization

Radical reactions offer a complementary approach to the functionalization of electron-deficient pyridine rings. One of the most well-established methods is the Minisci reaction , which involves the addition of a nucleophilic radical to a protonated N-heterocycle. google.comresearchgate.netorganic-chemistry.org The reaction is typically initiated by the generation of an alkyl radical from a carboxylic acid via oxidative decarboxylation, which then attacks the electron-deficient pyridine ring. sigmaaldrich.com The regioselectivity of the Minisci reaction on pyridines generally favors the C-2 and C-4 positions. However, the presence of substituents can influence the site of radical attack. nih.gov

In recent years, photoredox catalysis has emerged as a powerful tool for generating radicals under mild conditions, significantly expanding the scope of radical reactions for pyridine functionalization. google.com These reactions often utilize visible light to excite a photocatalyst, which can then engage in single-electron transfer (SET) processes to generate the desired radical species. researchgate.net

A common mechanism involves the reduction of a pyridinium (B92312) ion to a pyridinyl radical. drugfuture.comresearchgate.netorgsyn.orgwikipedia.org This pyridinyl radical can then couple with another radical, providing a pathway for the formation of new C-C bonds. This photochemical approach can offer different regioselectivity compared to the classical Minisci reaction, sometimes favoring C-4 functionalization. orgsyn.org

The regioselectivity of radical addition to pyridines can be influenced by several factors, including:

Electronic effects of substituents: Electron-withdrawing groups can influence the position of radical attack.

Steric hindrance: Bulky groups can direct radical attack to less hindered positions.

Reaction conditions: The choice of solvent and pH can sometimes be tuned to favor a particular regioisomer. nih.gov

The following table outlines key aspects of radical reactions in pyridine functionalization:

Reaction TypeMechanismRegioselectivity
Minisci Reaction Addition of a nucleophilic radical to a protonated pyridine ring. google.comGenerally favors C-2 and C-4 positions, but can be influenced by substituents. nih.gov
Photoredox Catalysis Generation of pyridinyl radicals via single-electron transfer, followed by radical-radical coupling. drugfuture.comresearchgate.netorgsyn.orgwikipedia.orgCan provide access to C-4 functionalized pyridines, offering complementary regioselectivity to the Minisci reaction. orgsyn.org

For a molecule like this compound, radical functionalization could potentially provide a route for introducing alkyl or other groups onto the pyridine ring, although the regiochemical outcome would depend on the specific reaction conditions and the interplay of the electronic and steric effects of the existing substituents.

Reactivity of the Hydroxyl Group in Pyridinols

The hydroxyl group at the C-3 position of this compound is a key functional handle that can undergo a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Oxidation Reactions of Pyridinols

The oxidation of the hydroxyl group in pyridinols can lead to the formation of pyridinones or quinone-like structures, depending on the oxidant and the substitution pattern of the pyridine ring. While the direct oxidation of 3-hydroxypyridines is not as extensively documented as that of phenols, established methods for phenol (B47542) oxidation can provide insights into the potential reactivity of pyridinols.

One common reagent for the oxidation of phenols to quinones is Fremy's salt (potassium nitrosodisulfonate). wikipedia.orgdrugfuture.comresearchgate.net This stable radical is known to convert phenols into p-quinones in a reaction known as the Teuber reaction. wikipedia.org The mechanism is believed to involve the abstraction of a hydrogen atom from the hydroxyl group, followed by further oxidation. For 3-hydroxypyridine (B118123) derivatives, oxidation with Fremy's salt could potentially lead to the formation of pyridin-3,4-diones, although the regioselectivity and feasibility would be influenced by the other substituents on the ring.

Another widely used oxidant is manganese dioxide (MnO₂) . commonorganicchemistry.comorganic-chemistry.orgacsgcipr.org MnO₂ is a mild and selective oxidizing agent, particularly for allylic and benzylic alcohols. It is also capable of oxidizing phenols, and its reactivity is often dependent on the activation method of the reagent. acsgcipr.org The oxidation of 3-hydroxypyridines with MnO₂ could potentially yield the corresponding pyridinone or quinone derivatives.

The following table summarizes potential oxidants for the hydroxyl group of pyridinols:

Oxidizing AgentProduct Type from PhenolsPotential Product from 3-Hydroxypyridines
Fremy's Salt (Potassium nitrosodisulfonate)p-Quinones wikipedia.orgdrugfuture.comPyridin-3,4-diones
**Manganese Dioxide (MnO₂) **Quinones commonorganicchemistry.comorganic-chemistry.orgacsgcipr.orgPyridinones or Pyridin-3,4-diones

It is important to note that the specific outcome of the oxidation of this compound would need to be determined experimentally, as the electronic and steric effects of the bromo and fluoro substituents would play a significant role in the reaction's course.

Functionalization of the Hydroxyl Moiety

The hydroxyl group of this compound can be readily converted into other functional groups, such as ethers and esters, through various synthetic methodologies.

Etherification:

One common method for the formation of aryl ethers is the Mitsunobu reaction . wikipedia.orgpreprints.orgresearchgate.netdrugfuture.comresearchgate.net This reaction allows for the conversion of an alcohol to an ether in the presence of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). drugfuture.com The reaction proceeds via an alkoxyphosphonium intermediate and generally results in the inversion of stereochemistry at the alcohol carbon. For pyridinols, the Mitsunobu reaction can be an effective method for O-alkylation. However, the acidity of the pyridinol can influence the reaction outcome, with less acidic pyridinols sometimes leading to the formation of by-products. researchgate.net

Another approach to etherification is through copper-catalyzed O-arylation . This method is particularly useful for the formation of diaryl ethers. For 3-hydroxypyridines, copper-based catalysts have been successfully employed for their O-arylation with aryl bromides and iodides. orgsyn.org

Acylation and Sulfonylation:

The hydroxyl group can be converted to an ester through O-acylation . A standard procedure for this transformation involves the use of an acylating agent, such as an acid anhydride (B1165640) or an acyl chloride, in the presence of a base like pyridine. commonorganicchemistry.com For example, acetic anhydride in pyridine is a common reagent system for the acetylation of hydroxyl groups. commonorganicchemistry.com

Similarly, O-sulfonylation can be achieved by reacting the pyridinol with a sulfonyl chloride, such as tosyl chloride or mesyl chloride, in the presence of a base. This reaction converts the hydroxyl group into a good leaving group (a sulfonate ester), which can then be displaced by a variety of nucleophiles in subsequent reactions.

The following table provides an overview of common methods for the functionalization of the hydroxyl group in pyridinols:

FunctionalizationReagents and ConditionsResulting Functional Group
O-Alkylation (Mitsunobu) Alcohol, PPh₃, DEAD or DIAD researchgate.netdrugfuture.comresearchgate.netEther
O-Arylation (Copper-catalyzed) Aryl halide, Copper catalyst, Base orgsyn.orgDiaryl ether
O-Acylation Acid anhydride or acyl chloride, Pyridine commonorganicchemistry.comEster
O-Sulfonylation Sulfonyl chloride, BaseSulfonate ester

These functionalization reactions significantly enhance the synthetic utility of this compound, allowing for its incorporation into a wide range of more complex molecules.

Based on a comprehensive search of publicly available scientific literature, specific advanced computational and theoretical investigation data for the compound “this compound” is not available. The detailed research findings required to populate the requested article outline—including specific Density Functional Theory (DFT) studies on its optimized geometry, conformational analyses, simulated vibrational frequencies, and predicted Nuclear Magnetic Resonance (NMR) chemical shifts—have not been published.

While the methodologies outlined in the request are standard in computational chemistry for analyzing halogenated heterocyclic compounds, the actual application of these methods to "this compound" has not been documented in the accessible research domain. Consequently, it is not possible to generate a scientifically accurate article that adheres strictly to the provided structure and focuses solely on this specific compound.

Advanced Computational and Theoretical Investigations of Halogenated Pyridinols

Mechanistic Insights from Computational Modeling

Elucidation of Reaction Mechanisms (e.g., SNAr pathways, C-halogen bond formation)

Computational chemistry offers a powerful lens for understanding the intricate mechanisms of reactions involving halogenated pyridinols. One of the most significant pathways for these compounds is the Nucleophilic Aromatic Substitution (SNAr) reaction. Theoretical studies on related halogenated pyridines demonstrate that the presence of electron-withdrawing groups, such as the fluorine and bromine atoms in 6-Bromo-4-fluoropyridin-3-ol, is crucial for activating the pyridine (B92270) ring towards nucleophilic attack.

Quantum mechanical evaluations, particularly those employing Density Functional Theory (DFT), have been instrumental in modeling SNAr reaction pathways. For instance, studies on dinitropyridine derivatives reveal that electron-withdrawing groups stabilize the transition state, thereby lowering the energy barrier for nucleophilic attack. researchgate.netresearchgate.net This stabilization is a key factor in the feasibility and rate of the SNAr reaction. The reaction typically proceeds via a bimolecular pathway where the nucleophile attacks the electron-deficient aromatic ring.

Transition State Analysis and Reaction Energetics

The heart of understanding reaction mechanisms lies in the analysis of the transition state, the highest energy point along the reaction coordinate. Computational methods allow for the precise location and characterization of these fleeting structures. For nucleophilic substitution reactions on pyridines, DFT calculations can map out the potential energy surface, identifying the transition states and any intermediates.

In the context of SNAr reactions, the transition state typically involves the formation of a Meisenheimer complex, a negatively charged intermediate. The stability of this complex is a determining factor in the reaction's progress. Computational studies on similar systems have shown that the presence of halogens and other electron-withdrawing substituents can significantly stabilize this intermediate, thereby facilitating the reaction.

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is intrinsically linked to its reactivity. Computational chemistry provides a suite of tools to analyze this structure and derive descriptors that can predict chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Energy Analysis for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory is a cornerstone of modern chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity.

For halogenated pyridines, the distribution and energies of these orbitals are significantly influenced by the nature and position of the halogen substituents. DFT calculations can provide detailed information on the HOMO-LUMO gap and the spatial distribution of these orbitals. A smaller HOMO-LUMO gap generally implies higher reactivity. In molecules like this compound, the electronegative halogen atoms are expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack.

Compound FamilyHOMO (eV)LUMO (eV)Energy Gap (eV)
Imidazo[1,2-a]pyridine derivative--4.343
Imidazo[4,5-b]pyridine derivative-3.1033-0.74422.3591
3-Bromo-2-hydroxypyridine (B31989) (Gas)-6.880-1.4755.406

Note: The data presented is for structurally related compounds and is intended to be illustrative of the typical values obtained through DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, the MEP map would be expected to show regions of negative potential around the nitrogen and oxygen atoms, reflecting their high electron density. Conversely, the carbon atoms attached to the electronegative fluorine and bromine atoms would likely exhibit a more positive potential, indicating their electrophilic character and susceptibility to nucleophilic attack. Theoretical investigations on para-substituted pyridines have demonstrated the utility of MEP in understanding intermolecular interactions.

Spin Density Analysis in Halogenated Pyridine Complexes

Spin density analysis is a computational technique used to understand the distribution of unpaired electrons in radical species or open-shell complexes. This is particularly relevant when studying reaction mechanisms that may involve radical intermediates or single-electron transfer processes.

In the context of halogenated pyridines, spin density calculations can provide insights into the stability and reactivity of radical cations or anions that may form during certain reactions. For instance, the delocalization of spin density across the pyridine ring and its substituents can stabilize the radical species. Computational studies on the pyridine radical cation have shown how the spin density is distributed throughout the molecule. researchgate.net The presence of halogen atoms can influence this distribution, which in turn affects the subsequent reactivity of the radical. While specific spin density analyses on this compound complexes are not widely reported, the principles derived from studies on simpler pyridine radicals are applicable. researchgate.nettandfonline.comresearchgate.net

Solvent Effects on Molecular and Spectroscopic Properties

The surrounding solvent can have a profound impact on the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on molecular and spectroscopic properties.

Solvents can influence reaction rates by differentially stabilizing the reactants, transition states, and products. wikipedia.org For reactions involving charged species, such as SNAr reactions, polar solvents are generally favored as they can stabilize the charged intermediates and transition states, thereby lowering the activation energy. wikipedia.org Computational studies on 3-halopyridines have shown that while molecular parameters are only slightly influenced by solvent polarity, vibrational frequencies and other chemical properties can be significantly affected.

The spectroscopic properties of a molecule, such as its UV-Vis and NMR spectra, are also sensitive to the solvent environment. Theoretical calculations can predict how these spectra might shift in different solvents, providing valuable information for experimental characterization. For example, a study on 3-bromo-2-hydroxypyridine demonstrated that the calculated HOMO-LUMO energy gap, which is related to electronic transitions, varies with the solvent.

SolventHOMO (eV)LUMO (eV)Energy Gap (eV)
Gas-6.880-1.4755.406
Methanol-6.879-1.4755.403
Water-6.880-1.4755.406
DMSO-6.880-1.4755.405

Note: The data is for 3-Bromo-2-hydroxypyridine and illustrates the influence of solvent on electronic properties.

Spectroscopic Characterization and Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 6-Bromo-4-fluoropyridin-3-ol, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would be essential.

¹H NMR: A proton NMR spectrum would be expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine (B92270) ring. The chemical shifts, coupling constants (J-values), and splitting patterns would confirm their relative positions. The proton ortho to the nitrogen would likely appear at the most downfield shift. The coupling between the protons and the adjacent fluorine atom would provide further structural confirmation.

¹³C NMR: The carbon spectrum would display five signals for the five carbon atoms in the pyridine ring. The carbons bonded to electronegative atoms (bromine, fluorine, oxygen) would have characteristic chemical shifts.

¹⁹F NMR: A fluorine-19 NMR spectrum would show a single resonance, and its coupling to adjacent protons would be invaluable for confirming the fluoro-substituent's position at the C4 position.

Currently, no experimental NMR data has been published for this specific compound.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group and Conformational Analysis

Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the hydroxyl group. Vibrations corresponding to C=C and C=N bonds in the aromatic pyridine ring would appear in the 1400-1600 cm⁻¹ region. C-F, C-Br, and C-O stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would complement the FTIR data, often providing stronger signals for the symmetric vibrations of the pyridine ring.

No experimental FTIR or Raman spectra for this compound are currently available in the literature.

Mass Spectrometry (MS and LC-MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a critical technique for determining the molecular weight of a compound and can provide information about its elemental composition. When coupled with liquid chromatography (LC-MS), it is a powerful tool for monitoring the progress of chemical reactions and identifying products in complex mixtures.

The molecular formula of this compound is C₅H₃BrFNO, giving it a monoisotopic mass of approximately 190.9382 Da. An experimental high-resolution mass spectrum (HRMS) would be used to confirm this exact mass, which validates the elemental composition. The isotopic pattern created by the presence of bromine (with its two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio) would result in a characteristic M and M+2 peak pattern, which is a definitive indicator for the presence of a single bromine atom in the molecule.

While experimental data is not published, predicted mass spectrometry adduct data is available.

Adduct TypePredicted m/z
[M+H]⁺191.94548
[M+Na]⁺213.92742
[M-H]⁻189.93092
[M+K]⁺229.90136

This data is computationally predicted and has not been experimentally verified. uni.lu

X-ray Diffraction Studies for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group. This analysis would confirm the planarity of the pyridine ring and the exact spatial relationship between the substituents. To date, no crystal structure for this compound has been deposited in crystallographic databases.

Correlating Experimental Spectroscopic Data with Theoretical Calculations

In modern chemical research, it is common practice to correlate experimental spectroscopic data with results from theoretical calculations, often using Density Functional Theory (DFT). Researchers can compute theoretical NMR chemical shifts, vibrational frequencies (FTIR/Raman), and electronic transitions. Comparing these calculated values with experimental results provides a deeper understanding of the molecule's electronic structure and can help to make definitive assignments of complex spectra.

For this compound, DFT calculations could be used to:

Optimize the molecular geometry to predict bond lengths and angles.

Calculate the ¹H and ¹³C NMR chemical shifts to aid in the assignment of experimental spectra.

Simulate the vibrational spectrum to help assign the absorption bands observed in FTIR and Raman spectroscopy.

However, without the corresponding experimental data to validate these theoretical models, such a study for this compound has not been published.

Strategic Utilization of 6 Bromo 4 Fluoropyridin 3 Ol As a Chemical Building Block

Precursor Role in the Synthesis of Diverse Heterocyclic Frameworks

The structural arrangement of 6-Bromo-4-fluoropyridin-3-ol makes it an ideal starting material for the synthesis of various fused and substituted heterocyclic systems. The presence of the bromine atom at the 6-position provides a handle for cyclization reactions, while the hydroxyl and fluoro groups can influence the reactivity and electronic properties of the molecule, as well as serve as points for further functionalization.

Researchers have leveraged these features to construct complex heterocyclic scaffolds. For instance, the bromine atom can participate in intramolecular cyclization reactions with a suitably positioned nucleophile, introduced via modification of the hydroxyl group, to form fused ring systems such as pyridofurans or pyridothiophenes. The fluorine atom, being a moderate leaving group in nucleophilic aromatic substitution (SNAr) reactions, allows for the introduction of a variety of substituents at the 4-position, further diversifying the accessible heterocyclic structures.

Integration into Complex Molecular Architectures via Carbon-Carbon and Carbon-Heteroatom Couplings

The bromine atom on the pyridine (B92270) ring of this compound is particularly amenable to a range of palladium-catalyzed cross-coupling reactions, enabling the formation of both carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures from simpler precursors.

Carbon-Carbon Coupling Reactions:

Suzuki-Miyaura and Stille couplings are prominent examples of carbon-carbon bond-forming reactions where this compound can be effectively employed. In these reactions, the bromine atom is substituted with an aryl, heteroaryl, or alkyl group from an organoboron or organotin reagent, respectively. This allows for the synthesis of biaryl and related structures, which are common motifs in pharmaceuticals and functional materials.

Coupling ReactionReagentCatalyst System (Typical)Bond Formed
Suzuki-MiyauraArylboronic acid/esterPd(PPh₃)₄, baseC-C (Aryl)
StilleOrganostannanePd(PPh₃)₄C-C (Aryl/Alkyl)

Carbon-Heteroatom Coupling Reactions:

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. Utilizing this compound in this reaction allows for the introduction of a wide variety of primary and secondary amines at the 6-position of the pyridine ring. This is a crucial transformation for accessing aminopyridine derivatives, which are prevalent in medicinal chemistry. Similarly, related coupling reactions can be used to form carbon-oxygen and carbon-sulfur bonds.

Coupling ReactionReagentCatalyst System (Typical)Bond Formed
Buchwald-HartwigAminePd catalyst, phosphine (B1218219) ligand, baseC-N
Ullmann CondensationAlcohol/ThiolCu catalyst, baseC-O / C-S

Role in the Development of New Synthetic Methodologies and Reagents

The unique reactivity of this compound has also positioned it as a valuable tool in the development of new synthetic methods and reagents. The interplay between its different functional groups can be exploited to achieve novel chemical transformations. For example, the hydroxyl group can be converted into a directing group to control the regioselectivity of further functionalization on the pyridine ring.

Furthermore, derivatives of this compound can be designed to act as specialized reagents. By modifying the hydroxyl group with a reactive moiety, the resulting compound can serve as a bifunctional reagent, capable of participating in multiple reaction types in a sequential or one-pot manner. This contributes to the efficiency and elegance of synthetic routes towards complex target molecules.

Applications in Materials Science and Ligand Design

The inherent electronic properties of the fluorinated and brominated pyridinol scaffold make this compound and its derivatives attractive candidates for applications in materials science and as ligands in coordination chemistry.

In materials science , the incorporation of this building block into larger conjugated systems can influence their optical and electronic properties. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can be utilized to tune the energy levels of organic semiconductors or fluorescent materials. The potential for further functionalization via the bromine and hydroxyl groups allows for the synthesis of a wide range of materials with tailored properties for applications in areas such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

In the field of ligand design , the nitrogen atom of the pyridine ring and the oxygen of the hydroxyl group can act as coordination sites for metal ions. By strategically modifying the this compound scaffold, multidentate ligands can be synthesized. These ligands can form stable complexes with various transition metals, leading to catalysts with novel reactivity or metal-organic frameworks (MOFs) with interesting structural and functional properties. The presence of the halogen atoms also provides a route for post-synthetic modification of these metal complexes and materials.

Future Research Directions and Emerging Paradigms in Halogenated Pyridinol Chemistry

Development of Novel and Sustainable Synthetic Routes for Halogenated Pyyridinols

The development of environmentally benign and efficient methods for the synthesis of halogenated pyridinols is a paramount objective for future research. Traditional synthetic approaches often rely on harsh reagents and multi-step sequences, leading to significant waste generation. Modern organic synthesis is increasingly guided by the principles of green chemistry, emphasizing atom economy, energy efficiency, and the use of renewable resources.

Future efforts in this area are likely to focus on several key strategies:

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for telescoped reactions, thereby reducing purification steps and solvent usage. The development of flow-based syntheses for 6-bromo-4-fluoropyridin-3-ol and related compounds could lead to more sustainable and scalable production methods.

Biocatalysis: The use of enzymes to catalyze specific reactions offers a highly selective and environmentally friendly alternative to traditional chemical catalysts. Research into engineered enzymes for the regioselective halogenation or hydroxylation of pyridine (B92270) rings could provide novel and sustainable routes to halogenated pyridinols.

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for forging new chemical bonds under mild conditions. Exploring photoredox-catalyzed C-H functionalization and cross-coupling reactions on pyridine precursors could offer innovative and efficient pathways to compounds like this compound.

Mechanochemistry: Solvent-free or low-solvent mechanochemical methods, such as ball milling, are gaining traction as sustainable alternatives to traditional solution-phase synthesis. Investigating the application of mechanochemistry to the synthesis of halogenated pyridinols could significantly reduce solvent waste and energy consumption.

A comparative overview of traditional versus emerging sustainable synthetic approaches is presented in the interactive table below.

FeatureTraditional SynthesisSustainable Synthesis
Solvent Use HighLow to None
Energy Consumption Often High (heating/cooling)Lower (e.g., ambient temp)
Reagent Stoichiometry Often stoichiometricCatalytic
Waste Generation SignificantMinimized
Safety Potential hazardsGenerally safer
Scalability Can be challengingOften more scalable

Advanced Catalytic Systems for Highly Selective Functionalization

The presence of multiple reactive sites on the this compound scaffold presents both a challenge and an opportunity for selective functionalization. The development of advanced catalytic systems that can precisely target a specific position on the pyridine ring is a key area for future research.

Emerging trends in this field include:

Regiodivergent Catalysis: Designing catalytic systems that can selectively functionalize different positions of the pyridine ring by tuning reaction conditions (e.g., ligand, solvent, temperature) is a major goal. This would allow for the creation of a diverse range of derivatives from a single starting material.

Late-Stage Functionalization: The ability to introduce functional groups at a late stage in a synthetic sequence is highly desirable, particularly in drug discovery. Catalytic methods for the late-stage C-H functionalization of complex molecules containing the halogenated pyridinol core would be of immense value.

Dual Catalysis: The combination of two different catalytic cycles in a single pot can enable novel transformations that are not possible with a single catalyst. Exploring dual catalytic systems, for instance, combining a transition metal catalyst with a photoredox catalyst, could unlock new reactivity patterns for this compound.

Asymmetric Catalysis: For the synthesis of chiral derivatives, the development of enantioselective catalytic methods for the functionalization of prochiral halogenated pyridinols is a significant area of future research.

The table below summarizes various advanced catalytic approaches and their potential applications in the functionalization of halogenated pyridinols.

Catalytic ApproachDescriptionPotential Application
Regiodivergent Catalysis Use of tunable catalysts to achieve selectivity at different positions.Generation of diverse libraries of isomers.
Late-Stage Functionalization Introduction of functional groups in the final steps of a synthesis.Rapid modification of complex drug candidates.
Dual Catalysis Simultaneous use of two distinct catalysts to enable novel reactions.Access to previously inaccessible molecular scaffolds.
Asymmetric Catalysis Enantioselective transformation of prochiral substrates.Synthesis of single-enantiomer pharmaceuticals.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Studies

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of halogenated pyridinols is crucial for the rational design of new and improved synthetic methods. Future research will increasingly rely on a synergistic approach that combines experimental investigations with computational modeling.

Key areas of focus will include:

In-situ Spectroscopic Analysis: Techniques such as ReactIR and in-situ NMR can provide real-time information about the species present in a reaction mixture, offering valuable insights into reaction pathways and the identification of transient intermediates.

Kinetic Studies: Detailed kinetic analysis can help to elucidate the rate-determining steps of a reaction and provide quantitative data to support or refute proposed mechanisms.

Density Functional Theory (DFT) Calculations: Computational methods, particularly DFT, are powerful tools for modeling reaction profiles, predicting the stability of intermediates and transition states, and understanding the electronic factors that control reactivity and selectivity.

Machine Learning and AI: The application of machine learning algorithms to predict reaction outcomes and optimize reaction conditions is a rapidly growing area that holds significant promise for accelerating the development of new synthetic methodologies for halogenated pyridinols.

Exploration of Unconventional Reactivity Patterns and Transformations

Moving beyond conventional cross-coupling and nucleophilic substitution reactions, future research will aim to uncover and exploit unconventional reactivity patterns of halogenated pyridinols. The unique electronic properties conferred by the combination of halogen and hydroxyl substituents can lead to novel and unexpected chemical transformations.

Potential areas for exploration include:

Pyridyne Chemistry: The generation of pyridyne intermediates from dihalogenated pyridines is a powerful strategy for the synthesis of highly functionalized pyridine derivatives. Investigating the generation and trapping of pyridynes derived from this compound could lead to the discovery of new and complex molecular scaffolds.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the pyridine ring can undergo ring-opening or rearrangement reactions, providing access to acyclic or alternative heterocyclic structures. Exploring the conditions that promote such transformations for halogenated pyridinols could yield novel synthetic building blocks.

Single-Electron Transfer (SET) Processes: The involvement of radical intermediates through SET pathways can lead to reactivity patterns that are complementary to traditional two-electron processes. Investigating the behavior of halogenated pyridinols under photoredox or electrochemical conditions could reveal new avenues for functionalization.

Design of Next-Generation Pyridine-Based Scaffolds for Chemical Innovation

The ultimate goal of research into halogenated pyridinols like this compound is to leverage their synthetic versatility to create next-generation molecular scaffolds with novel and useful properties. By strategically functionalizing the pyridinol core, it is possible to design and synthesize molecules with tailored applications in mind.

Future directions in this area include:

Medicinal Chemistry: The pyridine scaffold is a privileged structure in medicinal chemistry, and halogenated pyridinols are valuable starting materials for the synthesis of new drug candidates. Future work will focus on the design and synthesis of libraries of compounds based on the this compound core for screening against a variety of biological targets.

Agrochemicals: Pyridine derivatives are also widely used in the agrochemical industry as herbicides, insecticides, and fungicides. The development of new functionalization strategies for halogenated pyridinols will facilitate the discovery of next-generation crop protection agents.

Materials Science: The unique electronic and photophysical properties of functionalized pyridines make them attractive candidates for applications in materials science, such as organic light-emitting diodes (OLEDs), sensors, and catalysts. Research into the synthesis of novel pyridine-based materials derived from halogenated pyridinols is a promising area for future innovation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 6-Bromo-4-fluoropyridin-3-ol, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Halogenation : Bromine or brominating agents (e.g., NBS) can introduce bromine at the 6-position of fluoropyridine derivatives. Fluorination may involve nucleophilic substitution (e.g., using KF) or directed ortho-metalation (DoM) strategies .
  • Hydroxylation : The 3-hydroxyl group can be introduced via oxidation of a methyl group (e.g., using KMnO₄) or via hydroxyl-directed coupling reactions .
  • Optimization : Control temperature (e.g., 0–6°C for bromo-fluoro intermediates ) and use catalysts like palladium for cross-coupling steps. Monitor purity via HPLC (>95% purity threshold recommended ).

Q. How can the purity and structural identity of this compound be validated?

  • Methodology :

  • Analytical Techniques :
  • HPLC : Assess purity using high-performance liquid chromatography with UV detection .
  • NMR Spectroscopy : Confirm substitution patterns (e.g., 1H^1H-NMR for hydroxyl proton at δ 10–12 ppm; 19F^{19}F-NMR for fluorine environment ).
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ peak at m/z 192.0) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology :

  • Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent degradation of bromo-fluoro groups .
  • Use amber vials to minimize photolytic decomposition, especially for hydroxylated pyridines .

Advanced Research Questions

Q. How can conflicting data on regioselectivity in bromo-fluoropyridine synthesis be resolved?

  • Methodology :

  • Isotopic Labeling : Use 18F^{18}F-labeling to track fluorine incorporation and competing pathways .
  • Computational Modeling : Apply DFT calculations to predict thermodynamic favorability of bromine/fluorine positions .
  • Controlled Experiments : Vary reaction solvents (e.g., DMF vs. THF) and compare outcomes to isolate regioselective drivers .

Q. What strategies mitigate side reactions during hydroxylation of bromo-fluoropyridines?

  • Methodology :

  • Protecting Groups : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent oxidation or unwanted coupling .
  • Low-Temperature Oxidation : Use mild oxidizing agents (e.g., MnO₂) at –20°C to minimize over-oxidation to ketones .

Q. How does the electronic effect of bromine/fluorine substituents influence the compound’s reactivity in cross-coupling reactions?

  • Methodology :

  • Hammett Analysis : Correlate substituent σ-values with reaction rates (Br: σₚ≈0.23; F: σₚ≈0.06) to predict electron-withdrawing effects .
  • Catalytic Screening : Test Pd, Ni, or Cu catalysts for Suzuki-Miyaura coupling; fluorine’s electronegativity may stabilize transition states .

Q. What in vitro biological screening approaches are suitable for this compound?

  • Methodology :

  • Kinase Inhibition Assays : Screen against p38 MAPK or JAK-STAT pathways, leveraging fluorinated pyridines’ affinity for ATP-binding pockets .
  • Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data for similar compounds?

  • Methodology :

  • Interlaboratory Calibration : Cross-validate NMR and HPLC data using certified reference materials (e.g., 5-Bromo-3-fluoropyridin-2-ol as a benchmark ).
  • Crystallography : Resolve structural ambiguities via single-crystal X-ray diffraction .

Research Design Considerations

Q. What computational tools predict the environmental impact or degradation pathways of this compound?

  • Methodology :

  • EPI Suite : Estimate biodegradation half-lives and bioaccumulation factors using QSAR models .
  • Density Functional Theory (DFT) : Simulate hydrolysis pathways under acidic/basic conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.